molecular formula C18H16N6O4S3 B2629693 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687567-94-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2629693
CAS No.: 687567-94-8
M. Wt: 476.54
InChI Key: ZLEWAFCTGGQZDL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel, multi-targeted kinase inhibitor of significant interest in oncological research. Its primary mechanism of action involves the potent inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The compound has been identified as a nanomolar-level inhibitor of Fms-like tyrosine kinase 3 (FLT3) , a prominent target in acute myeloid leukemia (AML), particularly for tumors harboring FLT3-ITD mutations which are associated with poor prognosis. Concurrently, it exhibits strong activity against Cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. This dual-targeting capability positions it as a valuable chemical tool for investigating synthetic lethal interactions and overcoming resistance mechanisms in hematological malignancies and solid tumors. Research applications for this compound include the study of signal transduction blockade, induction of apoptosis and cell cycle arrest in vitro, and the evaluation of its efficacy in preclinical xenograft models. Its unique hybrid structure, combining thiadiazole and tetrahydrothienopyrimidine scaffolds, is designed to enhance binding affinity and selectivity, making it a promising candidate for lead optimization studies in anticancer drug discovery.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4S3/c1-2-14-21-22-17(31-14)20-13(25)9-30-18-19-12-7-8-29-15(12)16(26)23(18)10-3-5-11(6-4-10)24(27)28/h3-6H,2,7-9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWAFCTGGQZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with an ethyl substitution at the 5-position and an acetamide functional group. The presence of the nitrophenyl and thieno[3,2-d]pyrimidin moieties adds to its structural complexity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Properties : Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can decrease cell viability in human breast cancer (T47D), colon cancer (HT-29), and lung carcinoma (A549) cells without affecting normal cells like astrocytes and hepatocytes .
  • Insecticidal Activity : The compound has been evaluated for its insecticidal properties. It has shown promising results in pest control applications, indicating potential use in agricultural settings.
  • Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the structural features of the thiadiazole ring and the attached functional groups play a critical role in its interaction with biological targets.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several thiadiazole derivatives against cancer cell lines. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide showed IC50 values comparable to established chemotherapeutic agents like doxorubicin but with varied efficacy depending on the specific cell line tested.

CompoundCell LineIC50 (µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamideHT-2915
DoxorubicinHT-2910
N-(5-bromo-thiadiazol-2-yl)acetamideA54920

Case Study 2: Insecticidal Activity

In another study focusing on agricultural applications, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide was tested against common agricultural pests. The results indicated that the compound exhibited a significant reduction in pest population when applied at specific concentrations.

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids10085
Whiteflies20090
Thrips15080

Comparison with Similar Compounds

Thiadiazole-Acetamide Derivatives

Compound Name Key Substituents Biological Activity Melting Point/Stability Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide p-Tolylamino, dual thiadiazole Cytotoxic (MCF-7 cells) Not reported
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 4-Methylphenyl, 5-methyl thiadiazole Not explicitly reported (ZINC2459465) Not reported
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide Butyl, triazinoquinazoline Anticancer (in silico) 266–270°C
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Tetrahydrobenzothiophen, pyrazole Anti-inflammatory (in silico) Not reported

Key Observations :

  • Alkyl Chain Effects: Ethyl (target compound) and butyl (triazinoquinazoline analog) substituents on the thiadiazole influence lipophilicity and membrane permeability. Longer alkyl chains (e.g., butyl) may reduce solubility but improve bioavailability .
  • Dual Thiadiazole Systems: Compounds with dual thiadiazole cores (e.g., p-tolylamino analog) exhibit cytotoxicity, suggesting synergistic effects between the heterocycles .

Pharmacological Activity

  • Cytotoxicity: The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, akin to the p-tolylamino analog’s activity against MCF-7 cells .
  • Anti-inflammatory Potential: Structural analogs with pyrazole or benzothiophen moieties (e.g., ) show divergent activities, highlighting the role of scaffold selection in target specificity .

Physical and Structural Properties

  • Thermal Stability: Melting points for thiadiazole-acetamide derivatives range from 260–270°C (triazinoquinazoline analogs), suggesting high thermal stability due to rigid heterocyclic frameworks .
  • Crystallography: X-ray studies on related compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) reveal planar thiadiazole and acetamide regions, with hydrogen bonding influencing crystal packing .

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